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Compound of Interest

Compound Name: 4-Benzyloxyanisole

Cat. No.: B189286 Get Quote

4-Benzyloxyanisole: A Versatile Scaffold in
Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyanisole, a simple ether, has emerged as a privileged scaffold in the field of

medicinal chemistry. Its unique structural features, combining a benzyl group and a methoxy-

substituted phenyl ring, provide a versatile platform for the design and synthesis of a diverse

array of biologically active molecules. This technical guide delves into the potential applications

of 4-benzyloxyanisole in drug discovery, offering a comprehensive overview of its synthesis,

derivatization, and the pharmacological activities of its analogues. The content herein is

intended to serve as a valuable resource for researchers actively engaged in the pursuit of

novel therapeutic agents.

Physicochemical Properties of 4-Benzyloxyanisole
A foundational understanding of the physicochemical properties of 4-benzyloxyanisole is

crucial for its effective utilization in synthetic and medicinal chemistry.
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Property Value Reference(s)

Molecular Formula C₁₄H₁₄O₂ [1]

Molecular Weight 214.26 g/mol [1]

CAS Number 6630-18-8 [1]

Appearance White crystalline solid

Melting Point 71-74 °C

Boiling Point 334.3 °C at 760 mmHg

LogP 3.8 [1]

Solubility

Soluble in common organic

solvents such as

dichloromethane, ethyl

acetate, and acetone.

Insoluble in water.

Synthesis and Characterization
The most common and efficient method for the synthesis of 4-benzyloxyanisole is the

Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an

alkoxide.

Experimental Protocol: Williamson Ether Synthesis of 4-
Benzyloxyanisole
Materials:

4-Methoxyphenol

Benzyl bromide

Potassium carbonate (K₂CO₃)

Acetone (anhydrous)
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Dichloromethane (DCM)

Hexane

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and

anhydrous acetone.

Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (1.1 eq)

dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate

solvent system.

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Wash the residue with acetone.

Extraction: Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the residue in dichloromethane and wash with deionized water (2 x 50 mL) and

brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude 4-benzyloxyanisole.

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel using a hexane:ethyl acetate

gradient to afford pure 4-benzyloxyanisole as a white crystalline solid.[2]

Characterization:
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The structure and purity of the synthesized 4-benzyloxyanisole can be confirmed by standard

analytical techniques:

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the

aromatic protons of both the benzyl and methoxyphenyl rings, a singlet for the methoxy

group protons, and a singlet for the benzylic methylene protons.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display the expected signals for all

the carbon atoms in the molecule.[1]

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to

the molecular weight of 4-benzyloxyanisole.[1]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the C-O-C ether linkages and the aromatic C-H bonds.[1]

Applications in Medicinal Chemistry
The 4-benzyloxyanisole scaffold has been extensively utilized as a building block for the

synthesis of a wide range of therapeutic agents. The following sections highlight its application

in targeting various key proteins and pathways implicated in disease.

Anticancer Activity
Derivatives of 4-benzyloxyanisole have demonstrated significant potential as anticancer

agents by targeting various components of cancer cell signaling pathways.

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation

and survival, and its aberrant activation is a hallmark of many cancers.[3][4] N-(benzyloxy)-1,3-

diphenyl-1H-pyrazole-4-carboxamide derivatives, which incorporate the 4-benzyloxyanisole
motif, have been identified as potent inhibitors of MEK1.

Quantitative Data: MEK1 Inhibition

Compound Target IC₅₀ (nM) Cell Line GI₅₀ (µM)

7b MEK1 91 A549 0.26
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Experimental Protocol: In Vitro MEK1 Kinase Assay

This assay quantifies the activity of MEK1 by measuring the phosphorylation of its substrate,

ERK2.[5][6]

Reaction Setup: In a 384-well plate, combine the test compound (at various concentrations),

recombinant human MEK1 enzyme, and inactive ERK2 substrate in a kinase reaction buffer.

Initiation: Start the kinase reaction by the addition of ATP.

Incubation: Incubate the plate at room temperature for 1 hour.

Detection: Terminate the reaction and measure the amount of ADP produced using a

commercial kit such as ADP-Glo™. The luminescent signal is proportional to MEK1 activity.

Data Analysis: Plot the luminescence against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.

Signaling Pathway: MEK/ERK Cascade
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Caption: Simplified MEK/ERK signaling pathway and the point of inhibition by 4-
benzyloxyanisole derivatives.

Lysine-specific demethylase 1 (LSD1) is an epigenetic modulator that is overexpressed in

various cancers. 4-(4-Benzyloxy)phenoxypiperidines have been synthesized and identified as

reversible inhibitors of LSD1.

Quantitative Data: LSD1 Inhibition

Compound Target IC₅₀ (µM)

10d LSD1 4

Experimental Protocol: In Vitro LSD1 Demethylase Assay
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This assay measures the demethylase activity of LSD1 on a histone substrate.[7][8][9]

Substrate Coating: A di-methylated histone H3-K4 LSD1 substrate is coated onto the wells of

a microplate.

Enzyme Reaction: Add active LSD1 enzyme and the test inhibitor to the wells. The enzyme

will remove methyl groups from the substrate.

Detection: The demethylated product is recognized by a specific antibody. The amount of

product, which is proportional to enzyme activity, is measured fluorometrically.

Data Analysis: The fluorescent intensity is inversely proportional to the inhibitory activity of

the compound. Calculate the IC₅₀ value from a dose-response curve.

Signaling Pathway: LSD1 in Transcriptional Repression
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Caption: Role of LSD1 in gene repression and its inhibition by 4-benzyloxyanisole derivatives.
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The androgen receptor (AR) is a key driver of prostate cancer growth and progression.[10][11]

[12] N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives have been developed as novel AR

antagonists that target the activation function 2 (AF2) domain.[13][14][15]

Quantitative Data: Androgen Receptor Antagonism

Compound Target IC₅₀ (µM)

T1-12 Androgen Receptor 0.47

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for

binding to the AR.[4][12][16]

Preparation: Prepare rat prostate cytosol as a source of the AR.

Competition: Incubate the cytosol with a constant concentration of a radiolabeled androgen

(e.g., [³H]-R1881) and varying concentrations of the test compound.

Separation: Separate the bound and unbound radioligand using a method like

hydroxyapatite precipitation.

Detection: Measure the radioactivity of the bound fraction using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of the

test compound to determine the IC₅₀ value.

Signaling Pathway: Androgen Receptor Signaling in Prostate Cancer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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